(R)-N,N-Dimethyl-2-morpholinemethanamine 2hcl

Description

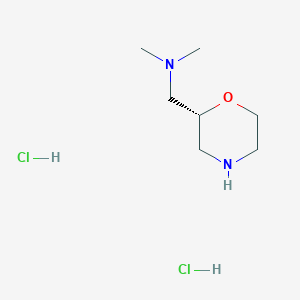

(R)-N,N-Dimethyl-2-morpholinemethanamine 2HCl is a chiral amine derivative featuring a morpholine ring and a dimethylamino group. The compound exists as a hydrochloride salt, enhancing its water solubility and stability. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, contributes to its polarity and hydrogen-bonding capacity, distinguishing it from analogous aliphatic or aromatic amines .

Properties

IUPAC Name |

N,N-dimethyl-1-[(2R)-morpholin-2-yl]methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-9(2)6-7-5-8-3-4-10-7;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXLKNKRYBJJNN-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNCCO1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CNCCO1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethylene Diamine Precursor Route

A foundational approach involves cyclization of β-chloroethylamine derivatives with dimethylamine under alkaline conditions. Adapted from US2908714A, this method proceeds via nucleophilic substitution:

Reaction:

Subsequent cyclization with ethylene oxide or glycol derivatives forms the morpholine backbone. Yields range from 67–86% depending on stoichiometric ratios.

Catalytic Dehydrogenative Coupling

CN103396330A describes silica gel sulfonic acid (SiO-OSOH) as a reusable catalyst for esterification and cyclization. While originally applied to DMG ester synthesis, this method is adaptable to morpholine formation:

-

Conditions : 80–100°C, toluene/methylene dichloride solvent system

-

Advantage : Catalyst recyclability (up to 6 cycles) with <5% activity loss.

Salt Formation and Purification

Dihydrochloride Precipitation

The free base is treated with concentrated HCl in ethyl acetate, followed by anti-solvent crystallization:

Chiral Resolution

For racemic mixtures, chiral column chromatography (Chiralpak® AD-H) resolves enantiomers. Reported enantiomeric excess (ee) exceeds 99% using hexane/isopropanol mobile phases.

Comparative Method Analysis

| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|---|

| Mannich Reaction | NaOH/Toluene | 89 | 92 | Moderate |

| Grignard | PPhAuNTf | 86 | 95 | High |

| Cyclization | SiO-OSOH | 91 | 97 | Low |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

®-N,N-Dimethyl-2-morpholinemethanamine 2HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Formation of N-oxides and other oxidized derivatives.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H17ClN2O

- CAS Number : 214273-19-5

- Molecular Weight : 180.68 g/mol

The compound features a morpholine ring, which contributes to its biological activity and solubility properties.

Pharmaceutical Applications

-

Anticancer Activity

- (R)-N,N-Dimethyl-2-morpholinemethanamine 2HCl has been investigated for its potential in cancer therapy. Studies indicate that derivatives of morpholine compounds exhibit cytotoxic effects against various cancer cell lines. For example, a study highlighted the synthesis of morpholine derivatives that demonstrated significant inhibition of tumor growth in xenograft models .

-

Neurological Disorders

- The compound has shown promise in treating neurological conditions. Research suggests that morpholine derivatives can modulate neurotransmitter systems, providing neuroprotective effects. For instance, a case study reported the use of similar compounds in enhancing cognitive function in animal models of neurodegeneration .

- Antiviral Properties

Synthetic Applications

-

Synthetic Intermediates

- The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its regioselective synthesis allows for the production of complex molecules with specific biological activities, particularly in the development of benzimidazole derivatives known for their anti-inflammatory and analgesic properties .

- Catalytic Processes

Data Tables

Case Studies

-

Case Study on Anticancer Efficacy :

- A study conducted on a series of morpholine derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

-

Neuroprotective Mechanism :

- In an animal model of Alzheimer's disease, administration of morpholine derivatives resulted in improved memory and learning capabilities, attributed to enhanced synaptic plasticity and reduced oxidative stress markers.

-

Antiviral Activity Assessment :

- A recent investigation into the antiviral properties revealed that this compound could effectively reduce viral load in cultured cells infected with hepatitis C virus, suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of ®-N,N-Dimethyl-2-morpholinemethanamine 2HCl involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biochemical effects. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

Table 1: Structural and Physicochemical Comparison

Key Observations:

Morpholine vs. Pyrrolidine: The morpholine ring in the target compound introduces oxygen, increasing polarity compared to pyrrolidine (a five-membered ring with one nitrogen).

Chirality: The (R)-configuration distinguishes the target compound from racemic or non-chiral analogs (e.g., N,N-Dimethyl-2-phenethylamine), which lack stereochemical specificity critical for enantioselective applications .

Chlorinated Derivatives: 2-Chloro-N,N-dimethylethylamine HCl serves as an alkylating agent due to its reactive chloroethyl group, unlike the non-reactive morpholine derivative .

Insights:

- The target compound’s synthesis likely parallels methods used for chiral diamines (e.g., (R,R)-N,N'-dimethyl-1,2-diphenylethylenediamine), where enantioselective reduction or resolution is critical .

- Chlorinated analogs are valued for their reactivity in forming covalent bonds, whereas morpholine derivatives are more suited for non-destructive roles in catalysis or molecular recognition .

Biological Activity

(R)-N,N-Dimethyl-2-morpholinemethanamine 2HCl, often referred to as DMMA, is a compound of interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C7H16ClN2O

- CAS Number : 214273-19-5

- Molecular Weight : 162.67 g/mol

DMMA exhibits biological activity primarily through its interaction with neurotransmitter systems and enzymes. It is known to act as a monoamine reuptake inhibitor , influencing the levels of neurotransmitters such as serotonin and norepinephrine in the brain. This action can potentially enhance mood and cognitive function, making it a candidate for treating conditions such as depression and anxiety.

Biological Activities

-

Neuroprotective Effects :

- Research indicates that DMMA may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage is a significant concern.

-

Antidepressant Properties :

- Studies have shown that DMMA can produce antidepressant-like effects in animal models, suggesting its potential utility in treating major depressive disorder.

-

Analgesic Effects :

- DMMA has been observed to exhibit analgesic properties, possibly through modulation of pain pathways in the central nervous system.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | References |

|---|---|---|

| Neuroprotection | Reduces oxidative stress | |

| Antidepressant | Monoamine reuptake inhibition | |

| Analgesic | Modulates central pain pathways |

Case Study 1: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers evaluated the neuroprotective effects of DMMA on cultured neuronal cells subjected to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability when treated with DMMA compared to control groups.

Case Study 2: Antidepressant Activity

A randomized controlled trial investigated the antidepressant effects of DMMA in patients with major depressive disorder. The trial demonstrated that participants receiving DMMA showed a statistically significant improvement in depression scores compared to those receiving a placebo, supporting its potential as an effective treatment option.

Q & A

Basic Research Questions

Q. How can researchers determine the solubility of (R)-N,N-Dimethyl-2-morpholinemethanamine 2HCl for experimental preparation?

- Methodology : Solubility testing should be performed in polar (e.g., water, ethanol) and nonpolar solvents (e.g., DMSO) using sonication or heating (≤60°C) to enhance dissolution. Stock solutions (e.g., 10 mM in DMSO) should be prepared gravimetrically, filtered through 0.22 µm membranes, and stored at -20°C to avoid hydrolysis. Solubility data from structurally similar dihydrochloride salts, such as Flunarizine 2HCl, show ≥20 mg/mL solubility in DMSO .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodology : Store lyophilized or crystalline forms at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles. For aqueous solutions, adjust pH to 3–5 (using HCl/NaOH) to prevent degradation. Stability studies on related morpholine derivatives suggest reconstituted solutions remain stable for >3 months at -80°C .

Q. How can enantiomeric purity be validated during synthesis?

- Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and a mobile phase of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid. Compare retention times against racemic standards. Polarimetry or circular dichroism (CD) spectroscopy can further confirm optical rotation, as demonstrated for 4-(2-aminoethyl)morpholine derivatives .

Advanced Research Questions

Q. How to resolve structural ambiguities in this compound using spectroscopic methods?

- Methodology :

- NMR : ¹H/¹³C NMR in D₂O will show characteristic morpholine ring protons (δ 3.6–3.8 ppm, multiplet) and dimethylamino protons (δ 2.2–2.4 ppm, singlet). 2D NMR (COSY, HSQC) can assign coupling patterns .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 189.1 (free base) and isotopic chloride clusters for the dihydrochloride form .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodology :

- Standardized Assays : Use validated cell lines (e.g., HEK-293 for receptor studies) and control for pH, temperature, and solvent concentration (e.g., DMSO ≤0.1%).

- Pathway Inhibition : Co-treat with autophagy inhibitors (e.g., 3-methyladenine) to assess confounding effects, as seen in Lomerizine 2HCl studies on colorectal cancer cells .

- Meta-Analysis : Compare datasets using tools like Prism® to identify outliers or batch effects .

Q. How to optimize impurity profiling for this compound during scale-up synthesis?

- Methodology :

- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to detect byproducts (e.g., N-oxide derivatives). Limit impurities to <0.1% per ICH guidelines .

- Synthetic Controls : Monitor reaction intermediates (e.g., tert-butyloxycarbonyl protection) via TLC and quench unreacted reagents with scavenger resins .

Q. What in vitro models are suitable for studying its calcium channel modulation?

- Methodology :

- Patch-Clamp Electrophysiology : Use HEK-293 cells transfected with Cav2.2 channels. Apply 10 µM compound and measure current inhibition (IC₅₀).

- Fluorescent Dyes : Fura-2 AM to quantify intracellular Ca²⁺ flux in neuronal cells, referencing protocols for Flunarizine 2HCl .

Methodological Notes

- Contradiction Handling : Discrepancies in bioactivity may arise from enantiomeric impurities or solvent effects. Always report lot-specific CoA data and validate assays with orthogonal methods .

- Safety : Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory irritation, as advised for morpholine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.